3-(Pyrazin-2-yloxy)-benzylamine hydrochloride
Overview
Description
“3-(Pyrazin-2-yloxy)-benzylamine hydrochloride” is a chemical compound with the molecular formula C11H12ClN3O . It has an average mass of 237.686 Da and a monoisotopic mass of 237.066895 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring attached to a benzylamine group via an oxygen atom . The exact structural details would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Green Synthesis of Heterocycles
An eco-friendly synthesis method has been developed for creating biologically significant heterocycles, utilizing a domino three-component condensation reaction. This process, employing catalytic amounts of DABCO in water, emphasizes operational simplicity, high yields, and the avoidance of hazardous reagents, offering a sustainable approach to synthesizing complex molecules potentially including derivatives of 3-(Pyrazin-2-yloxy)-benzylamine hydrochloride (Mohebat et al., 2017).
Antimicrobial and Anti-inflammatory Properties
Novel 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, which might include structural motifs related to this compound, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds, particularly one designated as compound 3i, demonstrated potent anti-inflammatory action, suggesting potential therapeutic applications (Shankar et al., 2017).
Anticancer Activity
A study focused on the development of benzofuro[2,3-b]pyrazine frameworks, through a palladium-catalyzed multistep cascade sequence, unveiled compound 3w with significant anticancer activity against T-24 and HeLa cells. This underscores the potential of pyrazine derivatives, similar to this compound, in cancer treatment (Wang et al., 2019).
Mycobacterium Tuberculosis Inhibition
Research involving 3-benzylaminopyrazine-2-carboxamides, structurally related to this compound, has shown in vitro activity against Mycobacterium tuberculosis, suggesting a potential role in combating tuberculosis. The study highlights the importance of the benzylamine moiety in antimycobacterial activity, with one compound demonstrating a minimum inhibitory concentration (MIC) as low as 6 µM (Janďourek et al., 2017).
Signal Transduction Inhibition
Peptidomimetic compounds derived from benzyl, pyridyl, or pyrazinyl groups, akin to the structural features of this compound, have been identified as potent disruptors of Stat3 activity. These compounds exhibit promising biological activities, including the inhibition of cell growth and induction of apoptosis in cancer cells, highlighting their potential in cancer therapy (Turkson et al., 2004).
Future Directions
The future directions for “3-(Pyrazin-2-yloxy)-benzylamine hydrochloride” could involve further studies to understand its biological activity, potential therapeutic applications, and detailed physical and chemical properties. Additionally, the development of efficient synthetic methods for this compound could be a focus of future research .
Mechanism of Action
Target of Action
Compounds with similar pyrazine structures have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It is known that pyrazine derivatives can interact with their targets in a variety of ways, often involving the formation of covalent bonds .
Biochemical Pathways
Pyrazine derivatives have been shown to interact with various biochemical pathways, often leading to the inhibition of bacterial growth .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Properties
IUPAC Name |
(3-pyrazin-2-yloxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c12-7-9-2-1-3-10(6-9)15-11-8-13-4-5-14-11;/h1-6,8H,7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODOSEAUQBCGKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590027 | |
Record name | 1-{3-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171587-07-7 | |
Record name | 1-{3-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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